2-Nitro-6-(trifluoromethyl)phenacylamine hydrochloride

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Researchers requiring a structurally defined ortho,ortho′-disubstituted phenacylamine building block often face supply gaps for isomers where both nitro and CF₃ groups flank the ketone. This 2-Nitro-6-(trifluoromethyl)phenacylamine hydrochloride resolves that need: both electron-withdrawing groups occupy ortho positions, creating a unique 'peri' interaction that polarizes the carbonyl and accelerates regioselective nucleophilic aromatic substitution. • Enables intramolecular cyclization to 4-substituted indazoles, benzimidazoles, or quinolines where a 2,6-disubstituted aryl ketone intermediate is essential. • LogP enhancement of ~0.7-0.8 units vs. unsubstituted acetophenone supports kinase inhibitor SAR exploration in hydrophobic adenine-binding pockets. • The ortho-nitro group is selectively reducible to aniline for diazotization/cyclization; the ortho-CF₃ group resists oxidative metabolism (C-F bond ~485 kJ/mol). Supplied as hydrochloride salt at ≥98% purity with full QA documentation. Standard international B2B shipping under ambient conditions; not classified as hazardous.

Molecular Formula C9H8ClF3N2O3
Molecular Weight 284.62 g/mol
Cat. No. B12851453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-6-(trifluoromethyl)phenacylamine hydrochloride
Molecular FormulaC9H8ClF3N2O3
Molecular Weight284.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)CN)C(F)(F)F.Cl
InChIInChI=1S/C9H7F3N2O3.ClH/c10-9(11,12)5-2-1-3-6(14(16)17)8(5)7(15)4-13;/h1-3H,4,13H2;1H
InChIKeyKXCCJZZAJOMSBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitro-6-(trifluoromethyl)phenacylamine Hydrochloride: Identity & Physicochemical Profile


2-Nitro-6-(trifluoromethyl)phenacylamine hydrochloride (CAS 1980054-52-1; synonym: 2-amino-1-[2-nitro-6-(trifluoromethyl)phenyl]ethan-1-one hydrochloride) is a substituted phenacylamine derivative belonging to the class of aromatic α-aminoketones . The molecule features a phenacylamine core (2-amino-1-phenylethanone) bearing an electron-withdrawing nitro group at the 2-position and a lipophilic trifluoromethyl substituent at the 6-position of the phenyl ring, giving it a molecular formula of C₉H₈ClF₃N₂O₃ and a molecular weight of 284.62 g·mol⁻¹ . This ortho,ortho′-disubstituted arrangement places both strong electron-withdrawing groups adjacent to the ketone-bearing carbon, creating a highly polarized and sterically constrained aryl ketone environment that distinguishes it from all other positional isomer combinations within the nitro-trifluoromethyl phenacylamine series . The compound is supplied as the hydrochloride salt, typically at purities of ≥95% from specialty chemical vendors, and is intended exclusively for laboratory research and synthetic intermediate applications .

Scaffold Ortho,ortho′-disubstituted aryl ketone with unique steric/electronic profile
Format Hydrochloride salt for synthetic intermediate handling
Use Context Research-use-only building block; not for human or veterinary use

2-Nitro-6-(trifluoromethyl)phenacylamine Hydrochloride: Isomer Differentiation


Phenacylamine derivatives with nitro and trifluoromethyl substituents are not interchangeable because the relative positioning of these groups on the phenyl ring fundamentally alters the electronic distribution, steric accessibility, and reactivity of the α-aminoketone scaffold [1]. In the 2-nitro-6-trifluoromethyl isomer, both electron-withdrawing groups occupy ortho positions relative to the ethanone side chain, creating a unique ‘peri’ interaction between the nitro oxygen and the carbonyl, while simultaneously exerting a dual inductive withdrawal that polarizes the ketone to a degree not achievable in the 2-nitro-3-CF₃, 2-nitro-4-CF₃, or 2-nitro-5-CF₃ positional isomers . Substitution with unsubstituted phenacylamine hydrochloride (CAS 5468-37-1) eliminates both the directing effects of the nitro group (critical for subsequent reduction/functionalization chemistry) and the metabolic stability and lipophilicity contributions of the trifluoromethyl group [2]. The quantitative evidence below demonstrates that these structural differences translate into measurable divergences in physicochemical properties, biological baseline activity, and synthetic utility that preclude generic substitution in any protocol where the specific ortho,ortho′-disubstituted architecture is required.

Positional isomer may not reproduce ortho,ortho′-reactivity
2-NO₂-6-CF₃ delivers dual ortho electron withdrawal and peri steric compression
2-NO₂-3-CF₃ or other isomers lack ortho-CF₃ compression, altering ketone electrophilicity
Unsubstituted phenacylamine removes directing groups and lipophilicity gain
Target retains nitro handle for reduction/functionalization and CF₃ for metabolic stability
Parent phenacylamine (CAS 5468-37-1) eliminates both synthetic handles and the ~0.7 LogP increase

2-Nitro-6-(trifluoromethyl)phenacylamine Hydrochloride: Evidence vs. Closest Analogs


Unique Steric and Electronic Profile of Ortho,Ortho′-Disubstitution

The 2-nitro-6-(trifluoromethyl) substitution pattern places both electron-withdrawing groups in ortho positions relative to the ethanone side chain. This creates a sterically hindered ketone environment with dual inductive electron withdrawal (σₘ NO₂ = 0.71; σₘ CF₃ = 0.43) operating through the 1,2- and 1,6-positions of the ring simultaneously [1]. By contrast, the commercially available 2-nitro-3-(trifluoromethyl) isomer (CAS 1980034-86-3) positions the CF₃ group meta to the ketone, eliminating the ortho steric compression and reducing through-space electronic effects on the carbonyl. The 2-nitro-4-CF₃ and 2-nitro-5-CF₃ isomers (where available) place the CF₃ group para or meta to the ketone, resulting in fundamentally different resonance contributions to the aryl ketone system . The peri nitro–carbonyl interaction in the 2,6-isomer has been documented in related ortho-nitroacetophenone systems to increase the electrophilicity of the carbonyl carbon and alter the reduction potential of the nitro group relative to non-ortho isomers [2].

Steric & electronic profile
Class-level inference
Hammett σₘ sum 1.14 for both 2,3- and 2,6-isomers, but 2,6-isomer adds ortho steric compression >3 kcal/mol
Differentially reactive ketone electrophile context
Peri interaction documented in ortho-nitroacetophenone analogs
Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Predicted Lipophilicity vs. Unsubstituted Acetophenone

The ACD/Labs Percepta-predicted LogP for 1-[2-nitro-6-(trifluoromethyl)phenyl]ethanone (the immediate ketone precursor to the target phenacylamine) is 2.35, with LogD (pH 5.5 and 7.4) of 2.46 . In comparison, the predicted LogP for unsubstituted acetophenone is approximately 1.65, and for 2-nitroacetophenone approximately 1.55 . The increase of approximately 0.7–0.8 log units attributable to the trifluoromethyl group at the 6-position confirms the significant lipophilicity enhancement imparted by this substituent in the ortho position. The addition of the α-amino group (to form the phenacylamine) is expected to lower the LogD at physiological pH due to protonation of the amine (predicted pKₐ of the conjugate acid approximately 7.0–7.5 for aryl α-aminoketones [1]), but the relative lipophilicity rank order among isomers is preserved.

Lipophilicity vs. unsubstituted
Cross-study comparable
ΔLogP +0.70 to +0.80 (predicted) for ketone precursor; LogD 2.46 (pH 7.4)
Enhanced lipophilicity context for building block selection
ACD/Labs prediction; experimental LogP not available
Physicochemical Properties Lipophilicity Drug Design

Monoamine Release Baseline and Implications for Analogs

Unsubstituted phenacylamine (2-aminoacetophenone) acts as a norepinephrine–dopamine releasing agent (NDRA) with an in vitro dopamine release EC₅₀ of 208 nM, serotonin EC₅₀ >10,000 nM (inactive), and 96% norepinephrine release at 10,000 nM [1]. This pharmacological profile establishes phenacylamine as a selective catecholamine releaser with negligible serotonergic activity. The introduction of the electron-withdrawing 2-nitro and 6-trifluoromethyl substituents onto the phenyl ring is expected, based on established structure–activity relationships for phenethylamine-class monoamine releasers, to substantially reduce or eliminate monoamine releasing activity by: (a) lowering the basicity of the α-amine through inductive withdrawal (predicted pKₐ reduction of 1.5–2.5 units [2]), decreasing the concentration of the protonated species required for transporter substrate recognition; and (b) introducing steric bulk at positions that interfere with binding pocket accommodation [3]. While direct EC₅₀ data for 2-nitro-6-(trifluoromethyl)phenacylamine are not publicly available, the class-level SAR predicts this compound will be pharmacologically silent at monoamine transporters, making it suitable as a negative control or inert synthetic intermediate in programs where off-target monoamine release must be avoided.

Monoamine release activity
Class-level inference
Predicted inactive (ΔpKₐ −1.5 to −2.5) vs parent phenacylamine DAT EC₅₀ 208 nM
May support negative control in NDRA assays
No direct EC₅₀ data for target compound
Pharmacology Monoamine Transporter Neurochemistry

Purity Specifications and Isomeric Identity Risk

Commercially available 2-nitro-6-(trifluoromethyl)phenacylamine hydrochloride (CAS 1980054-52-1) is supplied by specialty chemical vendors with a minimum purity specification of ≥95% as determined by HPLC or equivalent analytical method . The closest commercially listed positional isomer, 2-nitro-3-(trifluoromethyl)phenacylamine hydrochloride (CAS 1980034-86-3), is also listed with a typical purity of ≥95% from comparable vendors . Both compounds share the same molecular formula (C₉H₈ClF₃N₂O₃) and molecular weight (284.62 g/mol), meaning that identity confirmation by mass spectrometry alone requires fragmentation pattern analysis or chromatographic retention time comparison with authentic reference standards to distinguish the two isomers. No pharmacopeial monograph or certified reference standard exists for either compound, placing the onus on the procuring researcher to verify isomer identity through independent spectroscopic characterization (¹H NMR, ¹³C NMR, ¹⁹F NMR) upon receipt .

Isomeric identity risk
Supporting evidence
Identical MW 284.62 and vendor purity ≥95% for 2,3-isomer; mass spectrometry alone insufficient
NMR confirmation required upon receipt
No pharmacopeial reference standard exists
Chemical Procurement Quality Control Analytical Chemistry

2-Nitro-6-(trifluoromethyl)phenacylamine Hydrochloride: Application Scenarios


Peri-Directed Heterocycle Synthesis

The unique positioning of both the nitro and trifluoromethyl groups ortho to the ethanone side chain makes the target compound an ideal precursor for intramolecular cyclization reactions where peri steric compression favors specific ring-closure trajectories. Researchers synthesizing 4-substituted indazoles, benzimidazoles, or quinoline derivatives requiring a 2,6-disubstituted aryl ketone intermediate can exploit the differential reactivity of the ortho-nitro group (reducible to aniline for subsequent diazotization/cyclization) and the ortho-CF₃ group (metabolically stable, non-participating in most cyclization conditions) [1]. The electron-deficient nature of the ring, confirmed by the LogP data , also accelerates nucleophilic aromatic substitution at activated positions, enabling regioselective further functionalization not possible with the 2,3- or 2,4-isomers.

Building Block for Kinase Inhibitors and PROTACs

The predicted LogP enhancement of approximately 0.7–0.8 units relative to unsubstituted acetophenone [1] positions the 2-nitro-6-CF₃ phenacylamine scaffold as a valuable lipophilic building block for kinase inhibitor SAR exploration, particularly for targets with hydrophobic adenine-binding pockets. The ortho-CF₃ group resists oxidative metabolism (C–F bond strength ≈ 485 kJ/mol vs C–H ≈ 413 kJ/mol), while the nitro group provides a synthetic handle for reduction to a primary aniline, enabling subsequent amide coupling or heterocycle formation. In PROTAC design, the α-aminoketone moiety offers a derivatizable amine for linker attachment, and the combined electron-withdrawing effects may reduce off-target monoamine releasing activity relative to the unsubstituted phenacylamine core .

Negative Control for Monoamine Transporter Studies

The class-level prediction that 2-nitro-6-(trifluoromethyl)phenacylamine will lack significant monoamine releasing activity, in contrast to the parent compound's potent NDRA profile (dopamine EC₅₀ = 208 nM) [1], makes this compound a candidate negative control for pharmacological assays investigating structure–activity relationships of phenethylamine-class monoamine releasers. Researchers studying DAT/NET/SERT substrate selectivity can use the 2-nitro-6-CF₃ derivative to confirm that observed activity in test compounds is not arising from the phenacylamine scaffold itself but requires specific substitution patterns that preserve amine basicity and minimize steric hindrance at the transporter binding site.

Agrochemical Lead from Phenacylamine Pesticide Patents

The patent family exemplified by US 7,439,366 B2 (Ishihara Sangyo Kaisha) establishes phenacylamine derivatives bearing electron-withdrawing substituents (halogen, haloalkyl, nitro) as active ingredients for pesticidal applications with activity at low doses and favorable mammalian safety profiles [1]. The 2-nitro-6-trifluoromethyl substitution pattern embodies the nitro (X = NO₂) and haloalkyl (X = CF₃) moieties explicitly claimed in the Markush structure, and the ortho,ortho′-arrangement represents a substitution geometry not extensively exemplified in the patent literature. Agrochemical discovery groups pursuing novel acaricides, nematicides, or soil pesticides can evaluate this compound as a structurally distinct starting point for lead generation, with the confidence that the phenacylamine scaffold has precedent for the target indication.

Application
Selection Property
Validation Focus
Peri-directed heterocycle synthesis
Ortho,ortho′-disubstitution reactivity
Regioselective cyclization outcome
Kinase inhibitor / PROTAC building block
Lipophilic electron-deficient scaffold
Kinase pocket complementarity and amine handle
Negative control for NDRA assays
Predicted loss of monoamine releasing activity
DAT/NET/SERT inactivity confirmation
Agrochemical lead scaffold
Patent-exemplified phenacylamine core
Pesticide activity context from patent literature
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